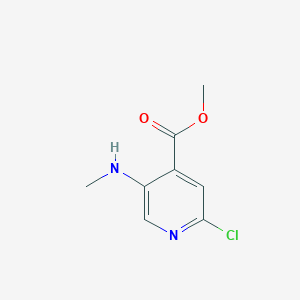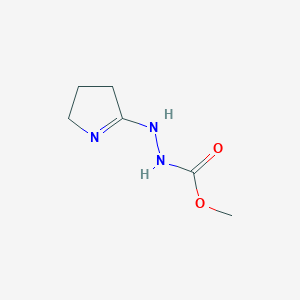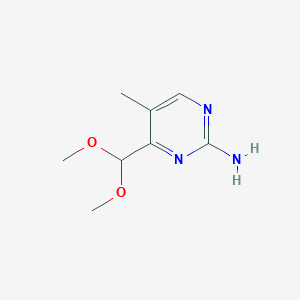
Methyl 2-chloro-5-(methylamino)isonicotinate
Vue d'ensemble
Description
Methyl 2-chloro-5-(methylamino)isonicotinate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-5-(methylamino)isonicotinate consists of a pyridine ring attached to a methyl ester group . The compound also contains a chlorine atom and a methylamino group .Physical And Chemical Properties Analysis
Methyl 2-chloro-5-(methylamino)isonicotinate has a molecular weight of 200.62 g/mol . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and density was not found in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound has been involved in studies focusing on synthesis techniques, like the preparation of 2-(methylamino)nicotinic acid through the reaction of 2-chloronicotinic acid with amines under specific conditions (Quevedo, Bavetsias, & McDonald, 2009).
Chemical Reactions and Properties : Research has been conducted on the synthesis and methylation of related compounds, exploring their chemical properties and reactions (Brown & England, 1971).
Biological and Medicinal Research
Anticancer Activity : Schiff bases, which include compounds related to Methyl 2-chloro-5-(methylamino)isonicotinate, have been synthesized and evaluated for their anticancer activity. Studies focused on their ability to bind to DNA and induce cell death in cancer cells (Uddin et al., 2020).
Herbicidal and Insecticidal Activities : Some studies have explored the synthesis and herbicidal activity of related acrylates, showing potential in agricultural applications (Wang, Li, Li, & Huang, 2004). Additionally, the synthesis and insecticidal activity of nitroethene compounds containing heteroarylmethylamino groups have been investigated (Isao et al., 2010).
Environmental and Chemical Safety
- Mutagenic Activities : The mutagenic activities of chlorinated derivatives of related compounds have been studied, providing insights into environmental safety and potential risks (Kamoshita et al., 2010).
Crystallography and Structural Analysis
- Crystal Structure Studies : Research has been conducted on the crystal structures of related compounds, aiding in understanding their molecular configurations and interactions (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Propriétés
IUPAC Name |
methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWREPUJGGHYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(methylamino)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)



![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)


![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)
